7-chloro-1-(3-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Description
The compound "7-chloro-1-(3-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione" is a derivative of the benzothiadiazine class, which is known for its pharmacological potential. The benzothiadiazine derivatives have been explored for various biological activities, including antimicrobial and vasorelaxant effects. These compounds are characterized by a benzothiadiazine core structure, which can be substituted at various positions to modulate their activity and selectivity .
Synthesis Analysis
The synthesis of benzothiadiazine derivatives typically involves the condensation of substituted benzenethiols with beta-diketones or beta-ketoesters in the presence of a solvent such as DMSO, followed by oxidative cyclization. The position and nature of the substituents on the benzothiadiazine ring, such as chloro and fluoro groups, are critical for the resulting compound's pharmacological profile. The synthesis process is designed to introduce specific substituents that can enhance the desired biological activity .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is crucial in determining their interaction with biological targets. The presence of chloro and fluoro substituents on the aromatic ring can significantly impact the compound's activity. For instance, the position of the chlorine atom on the benzothiadiazine ring has been shown to affect the compound's ability to activate ATP-sensitive potassium channels, with different positions leading to varying degrees of activity and tissue selectivity .
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions based on their functional groups. The presence of amino groups allows for further derivatization, which can be exploited to synthesize a wide range of analogs with diverse biological activities. The reactivity of these compounds is also influenced by the electron-withdrawing or electron-donating nature of the substituents, which can affect the compounds' pharmacokinetic and pharmacodynamic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of chloro and fluoro groups can enhance the lipophilicity of the compounds, potentially improving their ability to cross biological membranes and reach their targets. These properties are essential for the development of benzothiadiazine-based drugs, as they determine the compounds' suitability for in vivo applications .
Scientific Research Applications
Antibacterial Activity of Fluorine-Containing Compounds
Fluorine-containing compounds, such as those related to benzothiadiazine derivatives, have been investigated for their antibacterial activity. For instance, studies on fluorine-containing indole-2,3-dione derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981). This suggests that similar fluorine-substituted benzothiadiazine compounds might also possess antibacterial properties, making them potential candidates for developing new antibacterial agents.
Potentiation of AMPA Receptors
Compounds related to benzothiadiazines, particularly those acting as positive allosteric modulators of AMPA receptors, have been identified for their nootropic activity without the excitotoxic side effects associated with direct agonists. For example, a study on 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide demonstrated significant cognitive enhancement via AMPA receptor potentiation (Citti et al., 2016). This indicates that derivatives of benzothiadiazines, including those with specific substitutions like 7-chloro-1-(3-fluorobenzyl), could be explored for their cognitive-enhancing properties.
Activation of Potassium Channels
Derivatives of benzothiadiazine have also been explored for their role in activating ATP-sensitive potassium (K_ATP) channels. Research on 3-alkylamino-7-halo-4H-1,2,4-benzothiadiazine 1,1-dioxides showed their ability to activate K_ATP channels, suggesting potential applications in modulating insulin secretion and vascular smooth muscle cell activity (de Tullio et al., 2003). Such findings underscore the potential of benzothiadiazine derivatives in developing drugs targeting diabetes and cardiovascular diseases.
properties
IUPAC Name |
[7-chloro-1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c20-14-4-5-17-16(11-14)24(12-13-2-1-3-15(21)10-13)22-18(29(17,26)27)19(25)23-6-8-28-9-7-23/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQMKFMJXTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-(3-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione |
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